1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
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Description
This compound, also known by its CAS number 1353980-21-8, is a chemical substance with the molecular formula C13H23ClN4OS . It is a multifunctionalized pyrimidine scaffold .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield . This reaction is an example of how multifunctionalized pyrimidine scaffolds can be synthesized.Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including an ethoxy group at the 6-position, a methylthio group at the 2-position, and a piperidin-4-ylamine group at the 1-position .Scientific Research Applications
Synthesis and Pharmacological Properties
- Research Focus : A study by (Mattioda et al., 1975) involved the synthesis of new compounds, including those with a methylthio substituent in the pyrimidine ring. These compounds displayed diverse pharmacological properties, including antiemetic, tranquilizing, and analgesic effects.
Pyrimidinone and Oxazinone Derivatives
- Antimicrobial Agents : (Hossan et al., 2012) discussed the synthesis of pyrimidinones and oxazinones as antimicrobial agents using specific starting materials. These compounds exhibited significant antibacterial and antifungal activities.
Analgesic and Anti-Inflammatory Agents
- Novel Synthesis : (Abu‐Hashem et al., 2020) and (Abu‐Hashem et al., 2011) explored the synthesis of novel compounds with potential analgesic and anti-inflammatory activities.
Antiinflammatory and Analgesic Activity Evaluation
- Pyrimidine Derivatives : (Sondhi et al., 2009) synthesized various pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities.
Synthesis and Biological Activities
- Analogue Studies : (Su et al., 1986) synthesized analogues of aminopterin and folic acid, demonstrating significant anticancer activity.
Analgesic and Antiparkinsonian Activities
- Thiopyrimidine and Pyrazoline Derivatives : (Amr et al., 2008) developed compounds exhibiting analgesic and antiparkinsonian activities, demonstrating the potential of these chemical classes in therapeutic applications.
Other Relevant Studies
- Studies by (Bararjanian et al., 2010), (Titi et al., 2020), and (Asghari et al., 2015) further highlight the diverse chemical syntheses and biological activities of related compounds, including their potential in treating various medical conditions.
properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-3-17-11-8-10(14-12(15-11)18-2)16-6-4-9(13)5-7-16;/h8-9H,3-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYMUGJKNSGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)N)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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